2-Bromoisonicotinohydrazide

Description

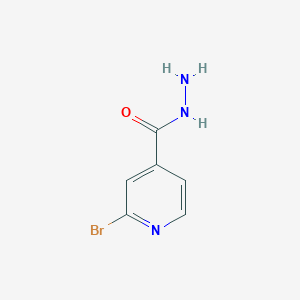

Structure

3D Structure

Properties

IUPAC Name |

2-bromopyridine-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O/c7-5-3-4(1-2-9-5)6(11)10-8/h1-3H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVSAMJDHWXHUNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332832 | |

| Record name | 2-Bromoisonicotinohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29849-15-8 | |

| Record name | 2-Bromoisonicotinohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 2-Bromoisonicotinohydrazide (CAS: 29849-15-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 2-Bromoisonicotinohydrazide. The information is intended to support research and development activities in medicinal chemistry and materials science.

Chemical and Physical Properties

This compound is a halogenated pyridine derivative incorporating a hydrazide functional group. This combination of a reactive bromine atom on the pyridine ring and a versatile hydrazide moiety makes it a valuable building block in organic synthesis.

General Information

| Property | Value | Reference |

| CAS Number | 29849-15-8 | |

| Molecular Formula | C₆H₆BrN₃O | [1] |

| Molecular Weight | 216.04 g/mol | [1] |

| Synonyms | 2-Bromo-4-pyridinecarbohydrazide, 2-Bromoisonicotinic acid hydrazide | [2] |

| Physical Form | Solid |

Physicochemical Properties

| Property | Value | Notes |

| Melting Point | Data not available | A Safety Data Sheet indicates no available data.[3] |

| Solubility | Data not available | |

| Topological Polar Surface Area (TPSA) | 68.01 Ų | Calculated |

| logP | 0.4476 | Calculated |

| Hydrogen Bond Donors | 2 | Calculated |

| Hydrogen Bond Acceptors | 3 | Calculated |

| Rotatable Bonds | 1 | Calculated |

Synthesis and Reactivity

The primary route for the synthesis of this compound involves the reaction of a 2-bromoisonicotinic acid derivative with hydrazine.[4] The bromo-substituted pyridine ring offers a handle for various cross-coupling reactions, while the hydrazide group can participate in condensation and cyclization reactions.

Synthesis of the Precursor: 2-Bromoisonicotinic Acid

A common method for the synthesis of the precursor, 2-bromoisonicotinic acid, is through the electrophilic bromination of isonicotinic acid. A detailed protocol for a similar transformation on a related substrate is provided below as a reference.

Experimental Protocol: Synthesis of 2-Bromo-6-methylisonicotinic Acid

This protocol describes the synthesis of a structurally related bromo-substituted isonicotinic acid and can be adapted for the synthesis of 2-bromoisonicotinic acid.

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 6-methylisonicotinic acid (1.0 equivalent) in glacial acetic acid.

-

Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (1.2 equivalents) portion-wise at room temperature.

-

Reaction: Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate.

-

Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

-

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of this compound

The final step in the synthesis of this compound involves the reaction of 2-bromoisonicotinic acid (or its corresponding ester) with hydrazine hydrate.

Hypothetical Experimental Workflow for Synthesis

Synthesis workflow for this compound.

Spectroscopic Data

-

¹H NMR: The spectrum is expected to show signals corresponding to the three protons on the pyridine ring and the protons of the hydrazide group (-NHNH₂). The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing effects of the bromine atom and the carbohydrazide group.

-

¹³C NMR: The spectrum should display six distinct signals for the six carbon atoms in the molecule. The carbon atom attached to the bromine will be significantly shifted, and the carbonyl carbon of the hydrazide will appear at the downfield end of the spectrum.

-

IR Spectroscopy: Key characteristic peaks are expected for the N-H stretching of the amine and amide groups (around 3200-3400 cm⁻¹), the C=O stretching of the amide (around 1650 cm⁻¹), and C=N and C=C stretching of the pyridine ring.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic M+2 isotopic peak with an intensity similar to the molecular ion peak is expected.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules for various applications.

Medicinal Chemistry

The isonicotinohydrazide scaffold is a well-known pharmacophore, with isoniazid being a frontline drug for the treatment of tuberculosis. The introduction of a bromine atom at the 2-position provides a site for further chemical modification through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to generate libraries of novel compounds for biological screening. Derivatives of hydrazones have been reported to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.

Hypothetical Workflow for Drug Discovery

Workflow for the development of drug candidates.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide on the Synthesis and Characterization of 2-Bromoisonicotinohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromoisonicotinohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines a probable synthetic route, details expected characterization data, and presents a generalized workflow for the preliminary biological evaluation of such compounds.

Introduction

Isonicotinohydrazide and its derivatives are a well-established class of compounds in pharmaceutical research, with isoniazid being a cornerstone in the treatment of tuberculosis. The introduction of a bromine atom onto the pyridine ring at the 2-position is anticipated to modulate the electronic and lipophilic properties of the molecule, potentially influencing its biological activity and pharmacokinetic profile. This compound serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound is typically achieved through the hydrazinolysis of a 2-bromoisonicotinic acid derivative. The most common precursor is the corresponding methyl or ethyl ester. The overall reaction scheme is presented below.

Reaction Scheme:

Experimental Protocol: Two-Step Synthesis

This protocol first describes the esterification of 2-bromoisonicotinic acid followed by hydrazinolysis.

Step 1: Synthesis of Methyl 2-bromoisonicotinate

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-bromoisonicotinic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid).

-

Acid Catalyst Addition: Carefully add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise to the stirred suspension at 0 °C (ice bath). Alternatively, a strong acid catalyst like concentrated sulfuric acid can be used.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-bromoisonicotinate. The product can be further purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve methyl 2-bromoisonicotinate (1.0 eq) in ethanol (10 mL per gram of ester) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Hydrazine Addition: Add hydrazine hydrate (N₂H₄·H₂O) (3.0-5.0 eq) dropwise to the stirred solution at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 6-12 hours. The formation of a precipitate may be observed. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, collect the solid by filtration. If not, reduce the volume of the solvent under reduced pressure to induce precipitation.

-

Purification: Wash the collected solid with cold ethanol or diethyl ether to remove any unreacted starting material and impurities. The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure this compound.

Characterization Data

The structural confirmation and purity assessment of the synthesized this compound are performed using various spectroscopic techniques. The expected data are summarized below.

Physical Properties

| Parameter | Expected Value |

| Molecular Formula | C₆H₆BrN₃O |

| Molecular Weight | 216.04 g/mol [1] |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Variable, depending on purity |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

-

Solvent: DMSO-d₆

-

Expected Chemical Shifts (δ, ppm):

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| -NH₂ | ~4.5-5.0 | Broad Singlet | 2H |

| Pyridine H-5 | ~7.8-8.0 | Doublet | 1H |

| Pyridine H-3 | ~8.1-8.3 | Doublet | 1H |

| Pyridine H-6 | ~8.5-8.7 | Singlet | 1H |

| -CONH- | ~9.8-10.2 | Broad Singlet | 1H |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

-

Solvent: DMSO-d₆

-

Expected Chemical Shifts (δ, ppm):

| Carbon | Expected Chemical Shift (ppm) |

| Pyridine C-3 | ~122-125 |

| Pyridine C-5 | ~128-131 |

| Pyridine C-2 | ~140-143 |

| Pyridine C-6 | ~150-153 |

| Pyridine C-4 | ~158-161 |

| Carbonyl C=O | ~165-168 |

IR (Infrared) Spectroscopy

-

Sample Preparation: KBr pellet

-

Expected Absorption Bands (cm⁻¹):

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-3400 | N-H Stretching | -NH₂ (asymmetric & symmetric) |

| 3150-3250 | N-H Stretching | -CONH- |

| 3000-3100 | C-H Stretching | Aromatic C-H |

| 1650-1680 | C=O Stretching | Amide I band |

| 1580-1610 | N-H Bending | -NH₂ |

| 1540-1560 | C=C & C=N Stretching | Pyridine ring |

| 1400-1450 | C-N Stretching |

Mass Spectrometry (MS)

-

Ionization Mode: Electrospray Ionization (ESI)

-

Expected m/z Peaks:

| m/z | Interpretation |

| 216.98, 218.98 | [M+H]⁺ (isotopic pattern for Br) |

| 238.96, 240.96 | [M+Na]⁺ (isotopic pattern for Br) |

Logical Workflow and Pathway Diagrams

The following diagrams illustrate the synthesis workflow and a generalized workflow for the preliminary biological screening of this compound.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The detailed protocols and expected characterization data serve as a valuable resource for researchers in the field of medicinal chemistry. The outlined biological screening workflow suggests a starting point for the investigation of the potential therapeutic activities of this and related compounds. Further experimental work is required to confirm the predicted spectral data and to fully elucidate the biological potential of this compound.

References

An In-depth Technical Guide to 2-Bromoisonicotinohydrazide

This technical guide provides a comprehensive overview of 2-Bromoisonicotinohydrazide, a key intermediate in synthetic organic chemistry. The document details its physicochemical properties, a standard synthesis protocol, and its role in the development of more complex molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Physicochemical Properties

This compound is a heterocyclic organic compound. Its core structure consists of a pyridine ring substituted with a bromine atom and a hydrazide group, making it a versatile building block for synthesizing a range of target molecules.

| Property | Value |

| Molecular Formula | C₆H₆BrN₃O[1][2][3] |

| Molecular Weight | 216.04 g/mol [1][2][4] |

| Appearance | Solid[1] |

| CAS Number | 29849-15-8[2] |

| Synonyms | 2-Bromo-isonicotinic acid hydrazide, 4-Pyridinecarboxylic acid, 2-bromo-, hydrazide[2] |

Synthesis of this compound

The primary route for synthesizing this compound involves the reaction of 2-bromoisonicotinic acid with hydrazine.[3] This is a standard condensation reaction to form a hydrazide from a carboxylic acid.

This protocol outlines the laboratory procedure for the synthesis of this compound.

Materials:

-

2-Bromoisonicotinic acid

-

Thionyl chloride (SOCl₂) or a coupling agent like HATU

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

-

DIPEA (N,N-Diisopropylethylamine) if using a coupling agent

-

Ice bath

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Activation of Carboxylic Acid:

-

Method A (Acid Chloride): In a round-bottom flask under an inert atmosphere, suspend 2-bromoisonicotinic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0°C. Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride under reduced pressure.

-

Method B (Coupling Agent): Dissolve 2-bromoisonicotinic acid (1.0 eq) in anhydrous DMF. Add a coupling agent such as HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.[5]

-

-

Hydrazide Formation:

-

Cool the activated 2-bromoisonicotinoyl intermediate to 0°C using an ice bath.

-

Slowly add hydrazine hydrate (1.5 eq) dropwise to the reaction mixture with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for an additional 4-12 hours.

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by adding water.

-

If a precipitate forms, collect the solid product by filtration.

-

If no precipitate forms, extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

-

-

Characterization:

-

Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Visualized Workflows and Applications

The following diagrams illustrate the synthesis workflow and the role of this compound as a chemical intermediate.

References

Physical and chemical properties of 2-Bromoisonicotinohydrazide

A Comprehensive Technical Guide to 2-Bromoisonicotinohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and biological properties of this compound. It includes key quantitative data, detailed experimental protocols for its synthesis and potential biological evaluation, and conceptual diagrams to illustrate relevant processes.

Core Properties of this compound

This compound, also known as 2-Bromo-isonicotinic acid hydrazide, is a heterocyclic organic compound.[1] Its structure, featuring a pyridine ring substituted with a bromine atom and a hydrazide group, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.[1]

Physical and Chemical Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆BrN₃O | [2][3][4] |

| Molecular Weight | 216.04 g/mol | [2][3][4] |

| CAS Number | 29849-15-8 | [2][3][5] |

| Appearance | Solid | |

| SMILES String | NNC(=O)c1ccnc(Br)c1 | [2][4] |

| InChI Key | MVSAMJDHWXHUNN-UHFFFAOYSA-N | [4] |

| Topological Polar Surface Area (TPSA) | 68.01 Ų | [2] |

| LogP | 0.4476 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 1 | [2] |

| Storage Conditions | Sealed in dry, 2-8°C | [3] |

Spectral Data

Characterization of this compound is typically achieved through standard spectroscopic methods. While specific spectra are proprietary to individual suppliers, the following techniques are essential for structure confirmation and purity assessment:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are used to confirm the proton and carbon framework of the molecule.

-

Infrared (IR) Spectroscopy: IR analysis helps in identifying characteristic functional groups, such as the C=O (carbonyl) of the hydrazide and the N-H stretches.[6][7]

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.[6]

Researchers can find spectral information for various compounds in databases like PubChem, which aggregates data from sources including SpectraBase and the Human Metabolome Database (HMDB).[8]

Experimental Protocols

This section details the methodologies for the synthesis and potential biological evaluation of this compound.

Synthesis of this compound

The most common route for synthesizing this compound is through the reaction of 2-bromoisonicotinic acid with hydrazine.[1]

Protocol:

-

Esterification: 2-Bromoisonicotinic acid is first converted to its corresponding ester (e.g., methyl 2-bromoisonicotinate) by reacting it with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., sulfuric acid) under reflux.

-

Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate, typically in an alcoholic solvent like ethanol.

-

Reaction Conditions: The mixture is heated under reflux for several hours.

-

Isolation: Upon cooling, the product, this compound, often precipitates out of the solution.

-

Purification: The crude product is collected by filtration, washed with a cold solvent (e.g., ethanol or water), and can be further purified by recrystallization to yield the final, pure compound.[7]

Caption: General synthesis workflow for this compound.

Protocol for Antimicrobial Activity Screening

Derivatives of isonicotinic acid hydrazide are well-known for their antimicrobial properties.[9][10] A standard method to evaluate the potential antimicrobial activity of this compound is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Protocol:

-

Preparation of Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using appropriate microbial growth broth (e.g., Mueller-Hinton Broth).

-

Inoculation: Add a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at a suitable temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Biological Activity and Applications

The core structure of this compound is related to isoniazid, a frontline antitubercular drug. Hydrazide-hydrazones and related derivatives often exhibit a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[7][9] The activity is often attributed to the N-acylhydrazone group, which can chelate metal ions or interfere with essential cellular processes in pathogens.

While specific signaling pathways for this compound are not extensively documented, its structural similarity to other nicotinic acid derivatives suggests potential as a scaffold for developing new therapeutic agents.[9] Its primary role is as a building block in organic synthesis to create more elaborate molecules for drug discovery and functional materials development.[1]

Caption: Role as a precursor for compounds with potential bioactivity.

Safety and Handling

This compound is classified as an acute toxicant if swallowed (Acute Tox. 4 Oral) and can cause skin, eye, and respiratory irritation.[3][11]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][11]

-

Precautionary Measures: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Use in a well-ventilated area or fume hood.[1]

-

Storage Class: It is classified under storage class 11 for combustible solids.

Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.[1]

References

- 1. ontosight.ai [ontosight.ai]

- 2. chemscene.com [chemscene.com]

- 3. 29849-15-8|this compound|BLD Pharm [bldpharm.com]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. parchem.com [parchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 29849-15-8|this compound| Ambeed [ambeed.com]

Technical Guide: Spectroscopic and Synthetic Profile of 2-Bromoisonicotinohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and nuclear magnetic resonance (NMR) data of 2-Bromoisonicotinohydrazide, a key intermediate in the development of various pharmaceutical compounds. This document details a proposed synthetic protocol based on established chemical transformations and presents the anticipated ¹H and ¹³C NMR spectral data.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom and a hydrazide functional group. This unique combination of functionalities makes it a versatile building block in medicinal chemistry, enabling the synthesis of a wide array of derivatives with potential therapeutic applications. Accurate and reproducible synthesis, along with thorough spectroscopic characterization, is paramount for its effective use in drug discovery and development pipelines.

Synthesis of this compound

The synthesis of this compound is typically achieved through the hydrazinolysis of an ester derivative of 2-bromoisonicotinic acid. A common and effective precursor is the methyl ester, methyl 2-bromoisonicotinate.

Experimental Protocol: Synthesis from Methyl 2-Bromoisonicotinate

Materials:

-

Methyl 2-bromoisonicotinate

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol (absolute)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

-

Recrystallization apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 2-bromoisonicotinate in absolute ethanol.

-

To this solution, add an excess of hydrazine hydrate (typically 3-5 equivalents).

-

Heat the reaction mixture to reflux with constant stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

The product, this compound, is expected to precipitate out of the solution upon cooling.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

For further purification, recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture.

-

Dry the purified crystals under vacuum to obtain this compound as a solid.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation and purity assessment of organic compounds. The following tables summarize the anticipated ¹H and ¹³C NMR data for this compound. The exact chemical shifts may vary slightly depending on the solvent and concentration used for analysis.

¹H NMR Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.4 | d | 1H | H-6 |

| ~7.8 | d | 1H | H-5 |

| ~7.7 | s | 1H | H-3 |

| ~9.8 | s (br) | 1H | -NH- |

| ~4.6 | s (br) | 2H | -NH₂ |

Note: The chemical shifts for the NH and NH₂ protons are broad and their positions can be concentration and solvent dependent. These protons are also exchangeable with D₂O.

¹³C NMR Data

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O |

| ~150 | C-6 |

| ~148 | C-2 |

| ~142 | C-4 |

| ~125 | C-5 |

| ~122 | C-3 |

Workflow and Logical Relationships

The synthesis and characterization of this compound follow a logical progression from starting materials to the final, purified, and analyzed product.

Standard NMR Experimental Protocol

The following provides a general procedure for acquiring ¹H and ¹³C NMR spectra.

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° or 90° pulse, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard experiment for observing carbon signals as singlets.

-

A sufficient number of scans and a longer relaxation delay (e.g., 2-10 seconds) are typically required due to the lower natural abundance of ¹³C and its longer relaxation times.

-

Reference the spectrum to the solvent peak.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Perform baseline correction.

-

Integrate the signals in the ¹H NMR spectrum.

-

Calibrate the chemical shift scale.

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy Analysis of 2-Bromoisonicotinohydrazide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for the infrared (IR) spectroscopy analysis of 2-Bromoisonicotinohydrazide. While a specific, experimentally-derived spectrum for this compound is not publicly available in the referenced literature, this document outlines the expected spectral characteristics based on its functional groups and provides a detailed protocol for obtaining and interpreting its IR spectrum.

Introduction to Infrared Spectroscopy and this compound

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule.[1] It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb the radiation at frequencies corresponding to its natural vibrational modes.[2] The resulting spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), serves as a unique molecular "fingerprint".[3]

This compound is a heterocyclic organic compound of interest in medicinal chemistry and drug development. Its structure comprises a pyridine ring substituted with a bromine atom and a hydrazide functional group. The key functional groups that will exhibit characteristic absorption bands in its IR spectrum are the N-H bonds of the hydrazide, the C=O (amide I) bond, the C-N bond, the aromatic pyridine ring, and the C-Br bond.

Predicted Infrared Absorption Data for this compound

The following table summarizes the expected characteristic IR absorption bands for this compound based on established group frequencies. The exact position of these bands can be influenced by the molecular environment, including intermolecular hydrogen bonding.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |

| 3400–3250 | Medium | N-H Stretch (asymmetric & symmetric) | Primary amines and hydrazides typically show two bands in this region.[4] The presence of hydrogen bonding can cause these bands to broaden. |

| 3100–3000 | Medium | Aromatic C-H Stretch | Characteristic for C-H bonds on the pyridine ring.[5] |

| 1700–1630 | Strong | C=O Stretch (Amide I) | This is a very strong and characteristic absorption for the carbonyl group in the hydrazide moiety.[6] Its position can be affected by conjugation and hydrogen bonding. |

| 1600–1585 & 1500–1400 | Medium-Weak | C=C Stretch (in-ring) | These absorptions are characteristic of the aromatic pyridine ring.[5] |

| Below 700 | Medium-Strong | C-Br Stretch | The carbon-bromine stretching vibration is expected in the lower frequency region of the spectrum.[4] |

| 900–675 | Medium-Strong | Aromatic C-H Out-of-Plane (oop) Bending | The pattern of these bands can provide information about the substitution pattern on the pyridine ring.[5] |

| 2000-1665 | Weak | Overtone Bands | Weak bands that are also characteristic of the aromatic ring's substitution pattern.[5] |

Experimental Protocol for IR Analysis of a Solid Compound

This section details a generalized procedure for obtaining the IR spectrum of a solid sample like this compound using Fourier Transform Infrared (FTIR) spectroscopy.

Sample Preparation

Proper sample preparation is crucial for obtaining a high-quality spectrum. For a solid sample, the following methods are common:

a) KBr Pellet Method:

-

Grinding: Gently grind approximately 1-2 mg of the this compound sample to a fine powder using an agate mortar and pestle.

-

Mixing: Add about 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar and mix thoroughly with the sample. KBr is transparent to infrared radiation.

-

Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.

-

Analysis: Place the KBr pellet into the sample holder of the FTIR spectrometer for analysis.[7]

b) Attenuated Total Reflectance (ATR) Method:

-

Crystal Cleaning: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.

-

Sample Application: Place a small amount of the powdered this compound sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Analysis: The spectrum can be recorded directly. This method requires minimal sample preparation.[7][8]

c) Thin Solid Film Method:

-

Dissolution: Dissolve a small amount (around 50 mg) of the solid in a few drops of a volatile solvent (e.g., methylene chloride or acetone).

-

Film Formation: Place a drop of this solution onto an IR-transparent salt plate (e.g., NaCl or KBr).

-

Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

-

Analysis: Mount the plate in the spectrometer's sample holder and acquire the spectrum.[9]

Spectrum Acquisition

-

Instrument Warm-up: Allow the FTIR spectrometer to warm up to ensure the stability of the light source and detector.

-

Background Scan: Perform a background scan with no sample in the beam path (or with a blank KBr pellet if using that method). This is essential to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

-

Sample Scan: Place the prepared sample in the spectrometer's sample compartment.

-

Data Collection: Acquire the sample spectrum. Typically, multiple scans (e.g., 16 or 32) are co-added and averaged to improve the signal-to-noise ratio.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.[10]

Workflow and Data Interpretation

The overall process of IR spectroscopic analysis follows a logical workflow from sample preparation to final interpretation.

Interpreting the Spectrum:

-

Functional Group Region (4000-1500 cm⁻¹): This region is used to identify key functional groups. Look for the characteristic strong C=O stretch, the N-H stretches, and the aromatic C-H stretches as detailed in the table above.[3]

-

Fingerprint Region (1500-500 cm⁻¹): This region contains complex patterns of absorptions that are unique to the molecule as a whole.[3] While difficult to interpret from first principles, it is highly valuable for confirming the identity of an unknown by comparing its spectrum to that of a known standard.

-

Comparison: The obtained spectrum should be compared with the predicted frequencies. The presence of the expected bands will confirm the structure of this compound. The absence of bands (e.g., a broad O-H stretch around 3300 cm⁻¹) can rule out the presence of impurities like water.

References

- 1. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 3. azooptics.com [azooptics.com]

- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. jascoinc.com [jascoinc.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. FTIR Signal Processing: From Interferogram to Spectrum [eureka.patsnap.com]

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 2-Bromoisonicotinohydrazide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 2-bromoisonicotinohydrazide. In the absence of direct experimental spectra in publicly available literature, this guide constructs a theoretical fragmentation pathway based on established principles of mass spectrometry and the known behavior of related chemical structures, including isonicotinohydrazide derivatives, amides, and brominated aromatic compounds. This predictive analysis serves as a valuable resource for the identification and characterization of this compound and its analogues in various research and development settings.

Core Concepts in the Fragmentation of this compound

The fragmentation of this compound under electron ionization (EI) mass spectrometry is predicted to be driven by the presence of several key structural features: the bromine atom, the pyridine ring, and the hydrazide moiety. The presence of bromine, with its two major isotopes 79Br and 81Br in nearly equal abundance, is expected to produce characteristic isotopic clusters for the molecular ion and bromine-containing fragments, with peaks at M and M+2 of similar intensity.[1][2]

The initial ionization event will likely involve the removal of an electron from a non-bonding orbital, such as those on the nitrogen or oxygen atoms, or from the π-system of the pyridine ring, to form the molecular ion (M•+).[3][4] Subsequent fragmentation will proceed through a series of characteristic cleavage reactions.

Predicted Fragmentation Pathway

The proposed fragmentation pathway for this compound is initiated by the formation of the molecular ion at m/z 215 and 217. Key fragmentation steps are anticipated to include:

-

Alpha-Cleavage: The bond between the carbonyl group and the pyridine ring is a likely site for initial cleavage, leading to the formation of a stable 2-bromopyridinium cation.

-

Amide Bond Cleavage: A characteristic fragmentation for amides and hydrazides is the cleavage of the N-CO bond.[5][6] This would result in the formation of an acylium ion.

-

Loss of Neutral Molecules: Subsequent fragmentation events may involve the loss of small, stable neutral molecules such as carbon monoxide (CO), nitrogen (N₂), and ammonia (NH₃).

A diagrammatic representation of this proposed fragmentation pathway is provided below.

Caption: Predicted electron ionization mass spectrometry fragmentation pathway of this compound.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions, their corresponding mass-to-charge ratios (m/z), and their proposed structures. The relative abundances are hypothetical and serve to illustrate a plausible spectrum, with the most stable ions expected to be more abundant.

| m/z (79Br/81Br) | Proposed Ion Structure | Formula | Notes on Fragmentation |

| 215/217 | [C₆H₆BrN₃O]⁺˙ | C₆H₆BrN₃O | Molecular Ion (M•+) |

| 183/185 | [C₅H₃BrNCO]⁺˙ | C₅H₃BrNCO | Loss of the terminal amino group (-NH₂) |

| 156/158 | [C₅H₃BrN]⁺˙ | C₅H₃BrN | Subsequent loss of carbon monoxide (-CO) from m/z 183/185 or direct loss of the hydrazide group (-CONHNH₂) from the molecular ion. |

| 130/132 | [C₄H₃Br]⁺˙ | C₄H₃Br | Loss of hydrogen cyanide (-HCN) from the bromopyridine cation. |

| 78 | [C₅H₄N]⁺ | C₅H₄N | Loss of the bromine radical (-Br•) from the bromopyridine cation. |

| 60 | [CONHNH₂]⁺ | CONHNH₂ | Formation of the hydrazide cation via cleavage of the C-C bond between the pyridine ring and the carbonyl group. |

Detailed Experimental Protocol

This section outlines a hypothetical experimental protocol for acquiring the mass spectrum of this compound.

1. Sample Preparation:

-

Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent such as methanol or acetonitrile.

-

Vortex the solution to ensure complete dissolution.

-

If necessary, dilute the solution further to an appropriate concentration for the instrument being used (typically in the low µg/mL to ng/mL range).

2. Mass Spectrometry Analysis:

-

Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements. A standard quadrupole instrument can also be used.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV (standard for EI).

-

Source Temperature: 200-250 °C.

-

Inlet System: Direct infusion or gas chromatography (GC) inlet. If using GC, a suitable capillary column (e.g., HP-5ms) and temperature program would be required to ensure proper elution and separation.

-

Mass Analyzer Scan Range: m/z 50-300 to ensure capture of the molecular ion and all significant fragments.

-

Data Acquisition: Acquire data in full scan mode to obtain a comprehensive fragmentation pattern.

3. Data Analysis:

-

Identify the molecular ion peaks, paying close attention to the characteristic M and M+2 isotopic pattern for bromine.

-

Analyze the fragmentation pattern to identify key fragment ions and neutral losses.

-

Utilize mass spectral databases and fragmentation prediction software to assist in the structural elucidation of the observed fragments.

-

Confirm the elemental composition of the molecular ion and key fragments using high-resolution mass data.

Logical Workflow for Fragmentation Analysis

The logical process for analyzing the mass spectrum of an unknown compound like this compound involves a systematic approach.

References

- 1. savemyexams.com [savemyexams.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and Stability of 2-Bromoisonicotinohydrazide in Organic Solvents: A Technical Guide

Introduction

2-Bromoisonicotinohydrazide is a brominated derivative of isonicotinohydrazide, a class of compounds with significant interest in medicinal chemistry and drug development. Understanding the solubility and stability of this active pharmaceutical ingredient (API) in various organic solvents is fundamental for designing robust formulation strategies, ensuring consistent bioavailability, and maintaining therapeutic efficacy. This technical guide offers an in-depth overview of the anticipated solubility and stability characteristics of this compound, supported by experimental protocols and logical workflows.

Physicochemical Properties

While specific experimental data for this compound is limited, some basic physicochemical properties can be predicted or are available from commercial suppliers.

| Property | Value (this compound) | Value (Isoniazid - for comparison) |

| Molecular Formula | C₆H₆BrN₃O | C₆H₇N₃O |

| Molecular Weight | 216.04 g/mol | 137.14 g/mol |

| Appearance | White to off-white crystalline powder | White crystalline powder[1] |

| Melting Point | Not available | 171.4 °C[2] |

Solubility in Organic Solvents

The solubility of a compound is a critical parameter for its formulation, particularly for liquid dosage forms and for purification processes like crystallization. The presence of the bromine atom in this compound is expected to increase its lipophilicity compared to isoniazid, which may influence its solubility in organic solvents.

The following table presents the solubility of Isoniazid in various organic solvents at different temperatures. This data can serve as a baseline for estimating the solubility of this compound. It is anticipated that the bromo-derivative may exhibit slightly different solubility profiles.

Table 1: Solubility of Isoniazid in Selected Organic Solvents [3][4]

| Solvent | Temperature (K) | Mole Fraction Solubility (x10³) | Solubility ( g/100g solvent) |

| Methanol | 301.15 | 29.5 | 3.75 |

| 305.15 | 33.8 | 4.30 | |

| 309.15 | 38.6 | 4.91 | |

| 313.15 | 44.0 | 5.60 | |

| Ethanol | 301.15 | 10.2 | 1.49 |

| 305.15 | 11.9 | 1.74 | |

| 309.15 | 13.8 | 2.02 | |

| 313.15 | 16.0 | 2.34 | |

| Acetone | 301.15 | 14.5 | 2.05 |

| 305.15 | 18.0 | 2.55 | |

| 309.15 | 22.1 | 3.13 | |

| 313.15 | 26.9 | 3.81 | |

| Ethyl Acetate | 301.15 | 0.8 | 0.12 |

| 305.15 | 1.0 | 0.15 | |

| 309.15 | 1.2 | 0.18 | |

| 313.15 | 1.5 | 0.22 | |

| Chloroform | 25 °C | - | ~0.1 g/100mL[2] |

| Benzene | 25 °C | - | Practically insoluble[2] |

| Ether | 25 °C | - | Practically insoluble[2] |

Note: The data for Methanol, Ethanol, Acetone, and Ethyl Acetate was measured gravimetrically.[3][4]

Isoniazid is most soluble in methanol, followed by acetone and ethanol, with very low solubility in ethyl acetate.[3][4] The increased temperature generally leads to higher solubility.

Stability Profile

The stability of an API in solution is crucial for determining its shelf-life and storage conditions. Degradation can lead to loss of potency and the formation of potentially toxic impurities. The stability of hydrazide-containing compounds can be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.

Studies on Isoniazid provide valuable insights into the potential stability of this compound.

Table 2: Stability of Isoniazid under Various Conditions

| Condition | Observation | Reference |

| pH in Aqueous Solution | Unstable in alkaline solutions (pH > 6), with significant degradation observed at pH 8.8 upon heating. More stable in acidic conditions (pH 4.8). | [5] |

| Temperature | Generally stable at room temperature (25 °C) in aqueous solution. High temperatures can accelerate degradation, especially in non-acidic conditions. | [6] |

| Light Exposure | UV light exposure leads to greater degradation compared to room light. | [6] |

| Presence of Metal Ions | The presence of certain cations like cupric, ferric, ferrous, and manganous ions can catalyze the degradation of isoniazid in solution. | [5] |

| In 0.9% Sodium Chloride Injection | Stable for up to 72 hours at room temperature or under refrigeration when protected from light. | [7][8] |

| In 5% Dextrose Injection | Less stable compared to sodium chloride injection, with degradation observed within 8 hours at room temperature for a 0.5 mg/mL solution. | [7][8] |

Experimental Protocols

Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium solubility measurement of a compound in an organic solvent.

Materials:

-

This compound (or analog)

-

High-purity organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate)

-

Analytical balance

-

Thermostatic shaker bath

-

Centrifuge

-

Calibrated volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the compound to a series of vials.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

-

Sample Separation:

-

After equilibration, stop the agitation and allow the vials to stand in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Centrifuge the vials to ensure complete separation of the solid from the supernatant.

-

-

Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the concentration of the compound in the diluted sample using a validated HPLC method.

-

Perform the experiment in triplicate for each solvent and temperature.

-

Protocol for Stability-Indicating HPLC Method Development

A stability-indicating method is crucial to separate the intact drug from its degradation products.

Materials:

-

This compound (or analog)

-

Forced degradation reagents (e.g., HCl, NaOH, H₂O₂, UV light, heat)

-

HPLC system with a photodiode array (PDA) or UV detector

-

HPLC column (e.g., C18)

-

Mobile phase components (e.g., acetonitrile, methanol, buffer)

Procedure:

-

Forced Degradation Studies:

-

Acid Hydrolysis: Treat a solution of the compound with 0.1N HCl at elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: Treat a solution of the compound with 0.1N NaOH at room temperature.

-

Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heat a solid sample of the compound in an oven (e.g., at 105 °C).

-

Photolytic Degradation: Expose a solution of the compound to UV light.

-

-

Method Development:

-

Analyze the stressed samples by HPLC.

-

Optimize the mobile phase composition, column, flow rate, and detector wavelength to achieve good separation between the parent drug peak and any degradation product peaks.

-

The method is considered stability-indicating if it can resolve the parent drug from all significant degradation products.

-

-

Method Validation:

-

Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

-

Visualizations

The following diagrams illustrate the logical workflow for solubility and stability testing and a potential degradation pathway.

Caption: Workflow for determining the equilibrium solubility of a compound.

Caption: Potential degradation pathways for this compound.

Conclusion

This technical guide provides a foundational understanding of the potential solubility and stability of this compound in organic solvents, based on data from the closely related compound, isoniazid. The provided experimental protocols offer a starting point for researchers to determine the specific characteristics of this compound. A thorough experimental investigation is paramount for the successful development of formulations containing this compound.

References

- 1. cdn.who.int [cdn.who.int]

- 2. Isoniazid | C6H7N3O | CID 3767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. atsjournals.org [atsjournals.org]

- 6. jocpr.com [jocpr.com]

- 7. Stability of isoniazid injection in i.v. solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stability of isoniazid injection in i.v. solutions - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Sourcing and Purity Verification of 2-Bromoisonicotinohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and purity considerations for 2-Bromoisonicotinohydrazide (CAS No: 29849-15-8), a key building block in medicinal chemistry and drug discovery. This document outlines major commercial suppliers, reported purity levels, and generalized experimental protocols for its synthesis, purification, and analytical characterization.

Commercial Suppliers and Purity

This compound is available from a range of chemical suppliers. However, a critical consideration for researchers is that the level of quality control and provided analytical data can vary significantly. Several major suppliers offer this compound with a stated purity of ≥98%. It is noteworthy that some prominent suppliers, including Sigma-Aldrich and Amerigo Scientific, provide this product on an "as-is" basis. This policy underscores the necessity for researchers to independently verify the identity and purity of the compound before its use in sensitive applications.

The following table summarizes the publicly available information from various commercial suppliers.

| Supplier | Stated Purity | Catalogue Number (Example) | Notes |

| ChemScene | ≥98% | CS-0212245 | Provides basic physicochemical properties.[1] |

| Parchem | 98% | - | Lists various synonyms for the compound. |

| BLD Pharm | - | - | Provides storage conditions (Sealed in dry, 2-8°C). |

| Amerigo Scientific | - | - | Explicitly states they do not collect analytical data; buyer assumes responsibility for confirming purity. |

| Sigma-Aldrich | - | AldrichCPR | Sold as part of a collection of unique chemicals; no analytical data provided, and all sales are final. |

Experimental Protocols

Given the variability in supplier-provided data, in-house synthesis and/or rigorous analytical verification are often necessary. The following sections detail generalized experimental protocols for the synthesis, purification, and analysis of this compound.

Synthesis of this compound (Generalized Protocol)

The synthesis of this compound is typically achieved through the reaction of an activated form of 2-bromoisonicotinic acid with hydrazine. A common approach involves the conversion of the carboxylic acid to its corresponding ester, followed by hydrazinolysis.

Step 1: Esterification of 2-Bromoisonicotinic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-bromoisonicotinic acid (1.0 eq) in an excess of absolute ethanol.

-

Acid Catalyst: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure to obtain the crude ethyl 2-bromoisonicotinate. This can be purified further by column chromatography if necessary.

Step 2: Hydrazinolysis of Ethyl 2-Bromoisonicotinate

-

Reaction Setup: Dissolve the ethyl 2-bromoisonicotinate (1.0 eq) in ethanol in a round-bottom flask.

-

Hydrazine Addition: Add an excess of hydrazine hydrate (e.g., 3-5 eq) dropwise to the solution at room temperature with stirring.

-

Reaction: Heat the reaction mixture to reflux for 2-4 hours. Monitor the formation of the hydrazide product by TLC.

-

Product Isolation: Upon completion, cool the reaction mixture. The this compound often precipitates out of the solution. The precipitate can be collected by filtration.

-

Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials and byproducts.

-

Drying: Dry the purified product under vacuum.

Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization.

-

Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., ethanol, methanol, water, or a mixture) at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold.

-

Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the chosen hot solvent until the solid just dissolves.

-

Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this process. Further cooling in an ice bath can maximize the yield.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

-

Drying: Dry the purified crystals in a vacuum oven.

Analytical Characterization

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A reversed-phase HPLC method can be developed to assess the purity of this compound.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.

-

Mobile Phase: A gradient elution is often effective. A typical mobile phase system would consist of:

-

Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.

-

Solvent B: Acetonitrile or methanol with 0.1% of the same acid.

-

-

Gradient Program: A linear gradient from a low to a high percentage of Solvent B over 20-30 minutes can be used to separate the main compound from any impurities.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or a mixture of the mobile phase) and dilute to an appropriate concentration for injection.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound.

-

Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d₆ or CDCl₃.

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons on the pyridine ring and the protons of the hydrazide group (-NHNH₂). The chemical shifts and coupling patterns will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the different carbon atoms in the molecule.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

Visualized Workflows

The following diagrams illustrate the logical workflows for sourcing and verifying the purity of this compound.

Caption: Sourcing workflow for this compound.

Caption: Purity verification workflow for this compound.

References

2-Bromoisonicotinohydrazide: A Technical Guide for Safe Handling, Storage, and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be substituted for a comprehensive Safety Data Sheet (SDS) provided by a chemical supplier. Always consult the most current SDS for 2-Bromoisonicotinohydrazide before handling or use.

Introduction

This compound is a heterocyclic organic compound that belongs to the family of pyridinehydrazides. Its chemical structure, featuring a pyridine ring substituted with a bromine atom and a hydrazide functional group, makes it a valuable building block in synthetic organic chemistry. While its primary application appears to be as an intermediate in the synthesis of more complex molecules, particularly in the context of medicinal chemistry and drug discovery, detailed public information on its biological activity is limited. This guide provides a comprehensive overview of the safety, handling, storage, and a generalized synthesis protocol for this compound to support its safe and effective use in a laboratory setting.

Safety and Handling

The safe handling of this compound is paramount to ensure the well-being of laboratory personnel. The following information is a summary of key safety considerations.

Hazard Identification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards

2-Bromoisonicotinohydrazide: A Versatile Heterocyclic Building Block for Drug Discovery and Materials Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 28, 2025

Abstract

2-Bromoisonicotinohydrazide is a key heterocyclic building block that serves as a versatile precursor in the synthesis of a wide array of biologically active compounds and functional materials. Its unique molecular architecture, featuring a pyridine ring substituted with a bromine atom and a hydrazide moiety, offers multiple reactive sites for derivatization. This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and its application in the construction of diverse heterocyclic systems such as Schiff bases, 1,3,4-oxadiazoles, and pyrazoles. Detailed experimental protocols for its synthesis and subsequent derivatization reactions are provided, along with a summary of the reported biological activities, including antimicrobial and anticancer properties, of its derivatives.

Introduction

Heterocyclic compounds form the cornerstone of medicinal chemistry, with a significant number of approved drugs containing at least one heterocyclic ring. Among these, pyridine-based structures are of particular interest due to their presence in numerous natural products and synthetic pharmaceuticals. This compound, a derivative of isonicotinic acid, has emerged as a valuable and highly reactive intermediate for the synthesis of more complex molecular architectures. The presence of the bromine atom at the 2-position allows for a variety of cross-coupling reactions, while the hydrazide functional group is a gateway to the formation of numerous five-membered heterocycles and Schiff bases. This guide aims to provide a detailed technical resource for researchers leveraging this compound in their synthetic and drug discovery endeavors.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties and spectral characteristics of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

| Property | Value | Reference |

| CAS Number | 29849-15-8 | |

| Molecular Formula | C₆H₆BrN₃O | |

| Molecular Weight | 216.04 g/mol | |

| Appearance | Solid | |

| SMILES | NNC(=O)c1ccnc(Br)c1 | |

| LogP | 0.4476 | |

| Topological Polar Surface Area (TPSA) | 68.01 Ų | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 3 | |

| Rotatable Bonds | 1 |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, as well as signals for the -NH and -NH₂ protons of the hydrazide group. The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing nature of the bromine atom and the carbonyl group.

-

¹³C NMR: The carbon NMR spectrum will display signals for the six carbon atoms of the pyridine ring and the carbonyl carbon. The carbon attached to the bromine atom will show a characteristic chemical shift.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the hydrazide group (typically in the range of 3200-3400 cm⁻¹), the C=O stretching of the amide (around 1650-1680 cm⁻¹), and C=N and C=C stretching vibrations of the pyridine ring.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (M and M+2) will be observed for the molecular ion and any bromine-containing fragments.

Synthesis of this compound

The primary synthetic route to this compound involves the hydrazinolysis of an ester precursor, typically ethyl 2-bromoisonicotinate.

Experimental Protocol: Synthesis from Ethyl 2-bromoisonicotinate

This protocol is a general procedure based on the common method for converting esters to hydrazides.

Materials:

-

Ethyl 2-bromoisonicotinate

-

Hydrazine hydrate (99-100%)

-

Absolute ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask, dissolve ethyl 2-bromoisonicotinate (1.0 eq) in absolute ethanol (10-15 mL per gram of ester).

-

To this solution, add hydrazine hydrate (2.0-2.5 eq) dropwise with stirring.

-

Attach a reflux condenser and heat the reaction mixture to reflux.

-

Maintain the reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

The product, this compound, will often precipitate out of the solution upon cooling.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain pure this compound.

Expected Yield: Yields for this type of reaction are typically in the range of 80-95%.

Applications as a Heterocyclic Building Block

This compound is a versatile scaffold for the synthesis of various heterocyclic compounds with potential applications in drug discovery and materials science.

Synthesis of Schiff Bases

The condensation reaction of this compound with various aromatic aldehydes yields Schiff bases, which are known to possess a wide range of biological activities.

Experimental Protocol: General Synthesis of Schiff Bases

Materials:

-

This compound (1.0 eq)

-

Substituted aromatic aldehyde (1.0 eq)

-

Absolute ethanol

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

Dissolve this compound in absolute ethanol in a round-bottom flask.

-

Add the substituted aromatic aldehyde to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.

-

The crude product can be recrystallized from a suitable solvent like ethanol or methanol.

Synthesis of 1,3,4-Oxadiazoles

This compound can be cyclized with carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form 2,5-disubstituted 1,3,4-oxadiazoles. These compounds are known for their diverse pharmacological properties.

Experimental Protocol: General Synthesis of 1,3,4-Oxadiazoles

Materials:

-

This compound (1.0 eq)

-

Aromatic carboxylic acid (1.0 eq)

-

Phosphorus oxychloride (POCl₃)

-

Round-bottom flask with a reflux condenser

-

Ice bath

Procedure:

-

A mixture of this compound and an aromatic carboxylic acid is taken in a round-bottom flask.

-

Phosphorus oxychloride is added slowly to the mixture at 0 °C.

-

The reaction mixture is then refluxed for 6-8 hours.

-

After cooling, the reaction mixture is poured onto crushed ice.

-

The solid product that separates out is filtered, washed thoroughly with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent.

Synthesis of Pyrazoles

The reaction of hydrazides with 1,3-dicarbonyl compounds is a common method for the synthesis of pyrazole derivatives.

Experimental Protocol: General Synthesis of Pyrazoles

Materials:

-

This compound (1.0 eq)

-

1,3-Diketone (e.g., acetylacetone) (1.0 eq)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask with a reflux condenser

Procedure:

-

Dissolve this compound and the 1,3-diketone in ethanol in a round-bottom flask.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 8-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.

-

The resulting solid is filtered, washed with cold ethanol, and dried to afford the pyrazole derivative.

Biological Activities of Derivatives

Derivatives of this compound, particularly Schiff bases and 1,3,4-oxadiazoles, have been investigated for their potential biological activities.

Antimicrobial Activity

Schiff bases derived from various hydrazides have shown promising activity against a range of bacterial and fungal strains. The imine group (-N=CH-) is considered crucial for their biological activity. The antimicrobial efficacy is often influenced by the nature of the substituent on the aromatic aldehyde.

| Compound Type | Organism | Activity (e.g., MIC) | Reference |

| Isonicotinohydrazide Schiff Base | Staphylococcus aureus | MIC values reported for analogous compounds | |

| Isonicotinohydrazide Schiff Base | Escherichia coli | MIC values reported for analogous compounds | |

| 1,3,4-Oxadiazole Derivative | Candida albicans | Antifungal activity reported for similar structures |

Anticancer Activity

The 1,3,4-oxadiazole moiety is a well-known pharmacophore in the design of anticancer agents. Derivatives of isonicotinic acid hydrazide containing the 1,3,4-oxadiazole ring have been reported to exhibit significant cytotoxic activity against various cancer cell lines. The mechanism of action is often attributed to the inhibition of specific enzymes or interference with cell cycle progression.

| Compound Type | Cancer Cell Line | IC₅₀ Value (for analogous compounds) | Reference |

| 1,3,4-Oxadiazole-Mannich Base | NUGC (Gastric) | 0.021 µM | |

| 1,3,4-Oxadiazole Derivative | MDA-MB-231 (Breast) | Activity reported | |

| 1,3,4-Oxadiazole Derivative | HT-29 (Colon) | Activity reported |

Conclusion

This compound is a highly valuable and versatile heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its readily accessible reactive sites allow for the straightforward synthesis of a diverse range of derivatives, including Schiff bases, 1,3,4-oxadiazoles, and pyrazoles. The demonstrated antimicrobial and anticancer activities of these derivatives underscore the importance of this compound as a scaffold for the development of novel therapeutic agents. This technical guide provides a foundational resource to facilitate further research and application of this promising building block.

Methodological & Application

Synthetic Routes for 2-Bromoisonicotinohydrazide Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-bromoisonicotinohydrazide and its derivatives. This compound serves as a versatile building block in medicinal chemistry, primarily due to its potential for derivatization at the hydrazide functional group and the bromine-substituted pyridine ring. These derivatives are of significant interest in drug discovery for the development of novel therapeutic agents.

Synthesis of this compound

The primary route for the synthesis of this compound involves a two-step process starting from 2-bromoisonicotinic acid. The carboxylic acid is first converted to its corresponding methyl ester, which then undergoes hydrazinolysis to yield the desired product.

Protocol 1: Synthesis of Methyl 2-bromoisonicotinate

Objective: To synthesize methyl 2-bromoisonicotinate from 2-bromoisonicotinic acid.

Materials:

-

2-Bromoisonicotinic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄) as a catalyst

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Suspend 2-bromoisonicotinic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the mixture in an ice bath and slowly add thionyl chloride (1.2-1.5 eq) or a catalytic amount of concentrated sulfuric acid.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-